methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate
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Overview
Description
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the coupling of the amino acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to optimize the efficiency and scalability of the production process. These methods are designed to meet the demands of high-purity and high-yield production required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of analogs with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of analogs with different functional groups.
Scientific Research Applications
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE can be compared with other similar compounds, such as:
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)BUTANOATE: This compound has a similar structure but with a butanoate group instead of a propanoate group.
METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PENTANOATE: This analog has a pentanoate group, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C23H28N2O6/c1-14(22(26)31-5)24-23(27)25-11-10-16-12-19(29-3)20(30-4)13-18(16)21(25)15-6-8-17(28-2)9-7-15/h6-9,12-14,21H,10-11H2,1-5H3,(H,24,27)/t14-,21?/m0/s1 |
InChI Key |
CEOORNUSJFXOLH-YXWRBFHGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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